3,5-Dimethyloxolane-3-carboxylic acid
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Overview
Description
3,5-Dimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is a derivative of oxolane, featuring two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 3rd position of the oxolane ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dimethyloxolane-3-carboxylic acid typically involves the oxidation of primary alcohols or aldehydes . One common method is the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion to form a nitrile, which is then hydrolyzed to produce the carboxylic acid . Another method involves the carboxylation of organometallic intermediates .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often utilizes large-scale oxidation processes. These processes are optimized for high yield and purity, employing catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3,5-Dimethyloxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethyloxolane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another carboxylic acid derivative with a similar structure but different functional groups.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group, used in various biological studies.
Uniqueness
3,5-Dimethyloxolane-3-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3,5-dimethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-3-7(2,4-10-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
LALVTZDHKKYCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)(C)C(=O)O |
Origin of Product |
United States |
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